N,N-diallyl-3-(3-nitrophenyl)acrylamide
Description
N,N-Diallyl-3-(3-nitrophenyl)acrylamide is an acrylamide derivative characterized by a 3-nitrophenyl group attached to the α-carbon of the acrylamide backbone and two allyl groups substituted on the amide nitrogen. The diallyl substituents introduce steric and electronic effects that may influence reactivity, solubility, and intermolecular interactions compared to simpler acrylamide analogs.
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N,N-bis(prop-2-enyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-10-16(11-4-2)15(18)9-8-13-6-5-7-14(12-13)17(19)20/h3-9,12H,1-2,10-11H2/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDYUZJQYYKDK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(CC=C)C(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural differences among 3-(3-nitrophenyl)acrylamide derivatives lie in the substituents on the amide nitrogen and additional modifications to the phenyl ring. Key analogs include:
Physical Properties
- 4-Methoxyphenyl analog: 195–197°C . Cyano analog: 147–149°C .
- Spectral Data :
- ¹H NMR : The vinylic protons (Hα and Hβ) in acrylamides typically resonate between δ 6.5–8.5 ppm. For example, in (2E)-N-(4-methylbenzyl)-3-(3-nitrophenyl)acrylamide, Hα and Hβ appear at δ 6.84 (J = 15.8 Hz) and δ 7.57 (J = 15.7 Hz), respectively . The diallyl groups would likely cause upfield shifts due to electron donation.
- IR : Stretching vibrations for the amide C=O (∼1650–1700 cm⁻¹) and nitro group (∼1520–1350 cm⁻¹) are consistent across analogs .
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